molecular formula C16H16N2O2 B2638115 2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine CAS No. 1705487-44-0

2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine

Cat. No.: B2638115
CAS No.: 1705487-44-0
M. Wt: 268.316
InChI Key: CCUSHYJNLQCVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, or (2) functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a phenyl group, which is further connected to a pyridine ring via an ether linkage . The pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring .

Scientific Research Applications

Antibacterial Activity

  • Novel 4-pyrrolidin-3-cyanopyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of aerobic and anaerobic bacteria. The derivatives demonstrated inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).

Synthesis of Biologically Active Molecules

  • Pyrrolidin-2-ones and their derivatives are considered promising for the synthesis of new medicinal molecules due to their presence in many natural products and biologically active molecules. The research aimed at exploring the synthesis of new compounds by introducing various substituents, indicating the versatility of pyrrolidine derivatives in drug design (Rubtsova et al., 2020).

Microbiological Activity

  • The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives has been described, with some compounds exhibiting significant bacteriostatic and antituberculosis activity. This research underscores the potential of pyrrolidine derivatives in developing new treatments for bacterial infections (Miszke et al., 2008).

NMR Spectroscopic Studies

  • Studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine through NMR spectroscopy have contributed to the understanding of the structural and electronic properties of pyridine derivatives, which is crucial for their application in various scientific fields (Vögeli & Philipsborn, 1973).

Optical and Electrochemical Properties

  • Research on hydrogen-bonded phenol-pyrrolidino[60]fullerenes has revealed their photophysical and electrochemical properties, suggesting their potential use in materials science, particularly for developing new types of electronic and photonic materials (Moore et al., 2012).

Properties

IUPAC Name

(3-pyridin-2-yloxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(18-10-3-4-11-18)13-6-5-7-14(12-13)20-15-8-1-2-9-17-15/h1-2,5-9,12H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUSHYJNLQCVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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